5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinolines are a class of organic compounds with a wide range of biological properties such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . They are composed of a pyrazole and quinoline fragment, and their structure can be modified with a number of substituents that have a great influence on their physical, photophysical and biological properties .
Synthesis Analysis
The main methods of synthesis for quinoline derivatives include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others . For example, some derivatives were synthesized regioselectively from 4-hydroxy-3-acyl quinolin-2-one .Molecular Structure Analysis
Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . The structure of these compounds can be greatly influenced by the substituents attached to the quinoline ring .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, oxidative aromatization of 3,4-Dihydroquinolin-2(1 H)-ones to Quinolin-2(1 H)-ones has been reported .Physical and Chemical Properties Analysis
The physical and photophysical properties of quinoline derivatives can be greatly influenced by the substituents attached to the quinoline ring .Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of a fluorine atom can enhance the biological activity of the compound .
Biochemical Pathways
Quinoline derivatives are known to influence a range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
One study has shown that a related compound demonstrated stability in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Related compounds have shown a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Future Directions
Properties
IUPAC Name |
5-fluoro-1-methyl-3,4-dihydroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMAJBKVOLBULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.